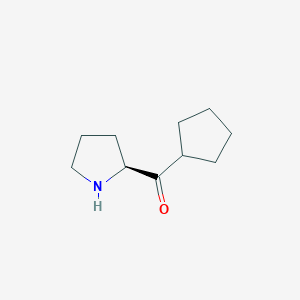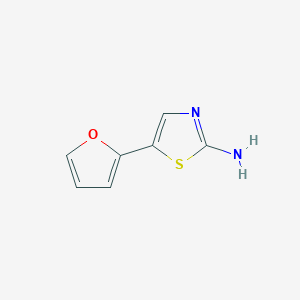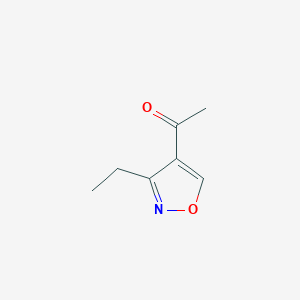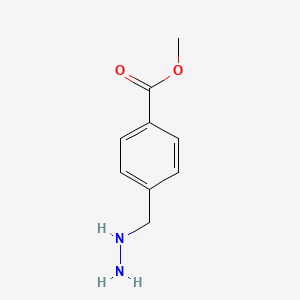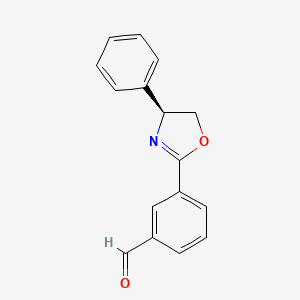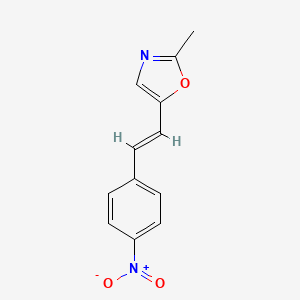
N-(2-Ethylphenyl)pyrrolidine-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethylphenyl)pyrrolidine-1-carboximidamide is a chemical compound with the molecular formula C13H19N3. It is a member of the pyrrolidine family, which is known for its versatile applications in medicinal chemistry and organic synthesis. This compound is characterized by a pyrrolidine ring attached to a carboximidamide group, with an ethylphenyl substituent at the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylphenyl)pyrrolidine-1-carboximidamide typically involves the reaction of 2-ethylphenylamine with pyrrolidine-1-carboximidamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance efficiency and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Ethylphenyl)pyrrolidine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-ethylphenyl)pyrrolidine-1-carboxamide, while reduction could produce N-(2-ethylphenyl)pyrrolidine-1-carboximidine.
Wissenschaftliche Forschungsanwendungen
N-(2-Ethylphenyl)pyrrolidine-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(2-Ethylphenyl)pyrrolidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Ethylphenyl)pyrrolidine-1-carboxamide
- N-(2-Ethylphenyl)pyrrolidine-1-carboximidine
- N-(2-Ethylphenyl)pyrrolidine-1-carboxylate
Uniqueness
N-(2-Ethylphenyl)pyrrolidine-1-carboximidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring with a carboximidamide group and an ethylphenyl substituent makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H19N3 |
|---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
N'-(2-ethylphenyl)pyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C13H19N3/c1-2-11-7-3-4-8-12(11)15-13(14)16-9-5-6-10-16/h3-4,7-8H,2,5-6,9-10H2,1H3,(H2,14,15) |
InChI-Schlüssel |
KNDXFZBJWJWJRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1N=C(N)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


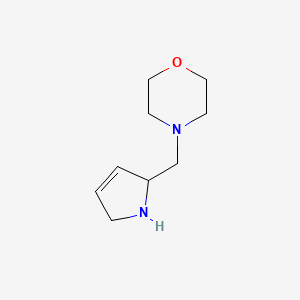
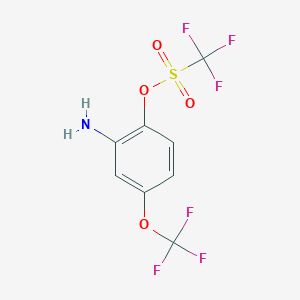
![2-Chloro-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12872842.png)
![1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]-](/img/structure/B12872844.png)
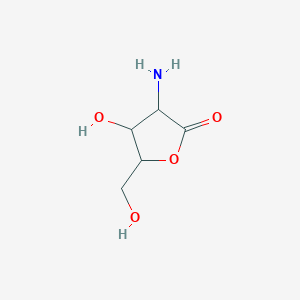
![2-(Bromomethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12872857.png)

![2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12872871.png)
